
Ethyl 2,4-dimethyloxazole-5-carboxylate
Overview
Description
Ethyl 2,4-dimethyloxazole-5-carboxylate is a chemical compound with the molecular formula C8H11NO3. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by its oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate typically involves the reaction of 2,4-dimethyl-1,3-oxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyloxazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds .
Scientific Research Applications
Ethyl 2,4-dimethyloxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dimethyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 2,4-dimethyloxazole-5-carboxylate can be compared with other oxazole derivatives such as:
- 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylate
- 4,5-Dimethyl-2-phenyl-1,3-oxazole
- 2,4-Dimethyl-1,3-oxazole-5-acetic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific ester group, which imparts distinct properties and applications .
Biological Activity
Ethyl 2,4-dimethyloxazole-5-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in pharmaceuticals and other fields.
Overview of Oxazole Compounds
Oxazoles are five-membered heterocyclic compounds characterized by a nitrogen and an oxygen atom in the ring. They exhibit a wide range of biological activities, including:
- Antibacterial
- Antifungal
- Anticancer
- Anti-inflammatory
- Analgesic
- Hypoglycemic
The structural diversity of oxazoles allows for various modifications that can enhance their biological efficacy and selectivity against different targets .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown that it is effective against several pathogenic bacteria, including Salmonella choleraesuis and Shigella flexneri . The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have reported that derivatives of oxazoles exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
-
Study on Antibacterial Effects :
- A study conducted by Lestari et al. (2008) demonstrated that this compound significantly reduced the growth of Salmonella choleraesuis in vitro. The study emphasized the compound's potential as a therapeutic agent against foodborne pathogens.
-
Cytotoxicity Against Cancer Cells :
- In a recent investigation published in the European Journal of Organic Chemistry, researchers evaluated the cytotoxic effects of various oxazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation, with IC50 values comparable to established chemotherapeutics .
Table: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antibacterial | Effective against Salmonella choleraesuis | |
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Modulates inflammatory cytokine production |
The biological activities of this compound can be attributed to several mechanisms:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,4-dimethyloxazole-5-carboxylate, and how can purity be optimized during synthesis?
- Methodology : The compound is synthesized via multi-step reactions involving cyclization and esterification. Key intermediates include substituted oxazole precursors. Purity is optimized using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate and final product purity .
- Analytical Validation : Confirm identity using (δ 1.3 ppm for ethyl CH, δ 2.4–2.6 ppm for oxazole CH) and (δ 165–170 ppm for carbonyl carbons). LC-MS (ESI+) provides molecular ion confirmation (expected [M+H] at m/z 198.1) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm). High-resolution mass spectrometry (HRMS) confirms molecular formula (CHNO).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (space group, unit cell parameters) resolves bond lengths and angles. Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Approach : Validate datasets using the R value (<5% for high-quality data). Address disorder via PART instructions in SHELXL. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that may influence packing .
- Software Tools : Use PLATON to check for missed symmetry and ADDSYM to detect higher symmetry. Employ OLEX2 for real-space refinement of electron density maps .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO map identifies electrophilic sites (e.g., carbonyl carbon at C5). Solvent effects (PCM model) improve accuracy for reaction in polar aprotic solvents .
- MD Simulations : Simulate reaction pathways using NAMD or GROMACS to study solvent accessibility and transition states.
Q. How can reaction conditions be optimized for derivatives with enhanced bioactivity?
- DoE Framework : Apply a 2 factorial design to variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal yield (e.g., 85% at 80°C, 10 mol% catalyst, DMF) .
- Bioactivity Screening : Test derivatives against kinase assays (e.g., EGFR inhibition) using fluorescence polarization. IC values correlate with substituent electronic profiles (Hammett σ constants) .
Q. What safety protocols are critical for handling this compound in hydrolysis studies?
- PPE : Wear nitrile gloves (tested for permeation resistance) and ANSI-certified goggles. Use fume hoods with >100 fpm face velocity during reactions with aqueous acid/base.
- Decomposition Mitigation : Avoid heating above 150°C to prevent hazardous decomposition (CO, NO). Neutralize waste with 10% NaOH before disposal .
Q. How can researchers validate interactions between this compound and serum albumin for drug delivery studies?
- Biophysical Assays : Perform fluorescence quenching (HSA at 280 nm excitation) to calculate binding constants (K) via Stern-Volmer plots. Confirm binding mode (hydrophobic vs. electrostatic) with molecular docking (AutoDock Vina) using PDB ID 1AO6 .
- Circular Dichroism : Monitor secondary structural changes in HSA (α-helix content) upon ligand binding to assess stability .
Properties
IUPAC Name |
ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUOYNIEQTQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311141 | |
Record name | ethyl 2,4-dimethyloxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-30-8 | |
Record name | 2,4-Dimethyloxazole-5-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23012-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 238862 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023012308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23012-30-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,4-dimethyloxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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